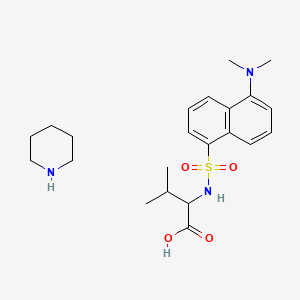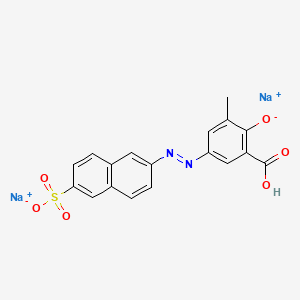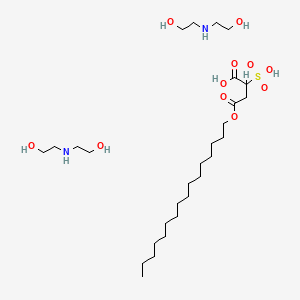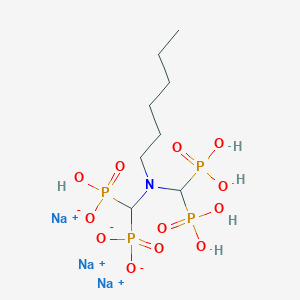
Trisodium hydrogen (hexylimino)dimethylenediphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is a chemical compound with the molecular formula C8H20NNa3O12P4 and a molecular weight of 515.108 g/mol . It is known for its unique structure, which includes a hexylimino group and multiple phosphonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (hexylimino)dimethylenediphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hydrogen (hexylimino)dimethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also be reduced, although this is less common.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphonate esters .
Applications De Recherche Scientifique
Trisodium hydrogen (hexylimino)dimethylenediphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying phosphonate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer agent and in bone health.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism by which trisodium hydrogen (hexylimino)dimethylenediphosphonate exerts its effects involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, making it effective in inhibiting enzymes that require metal cofactors. This chelation can disrupt various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with multiple applications in chemistry and biology.
Nitrilotriacetic acid (NTA): Similar in structure and function, used in water treatment and as a chelating agent.
Aminotris(methylenephosphonic acid) (ATMP): Used in similar applications, particularly in water treatment and as a scale inhibitor.
Uniqueness
Trisodium hydrogen (hexylimino)dimethylenediphosphonate is unique due to its specific structure, which includes a hexylimino group. This structural feature imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it suitable for specialized applications .
Propriétés
Numéro CAS |
14015-45-3 |
|---|---|
Formule moléculaire |
C8H20NNa3O12P4 |
Poids moléculaire |
515.11 g/mol |
Nom IUPAC |
trisodium;[[diphosphonomethyl(hexyl)amino]-phosphonatomethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H23NO12P4.3Na/c1-2-3-4-5-6-9(7(22(10,11)12)23(13,14)15)8(24(16,17)18)25(19,20)21;;;/h7-8H,2-6H2,1H3,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Clé InChI |
DAXIVGZHVHZYPA-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


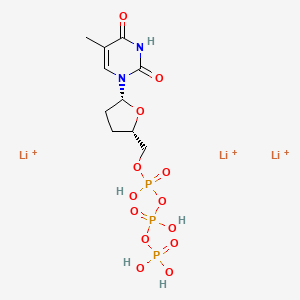
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
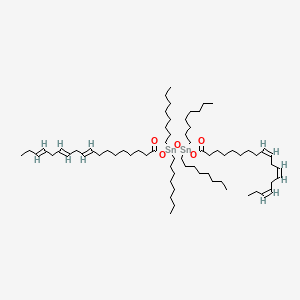
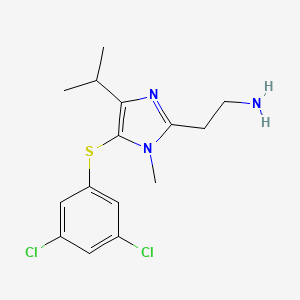
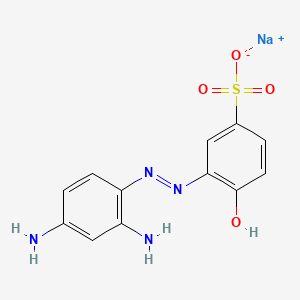


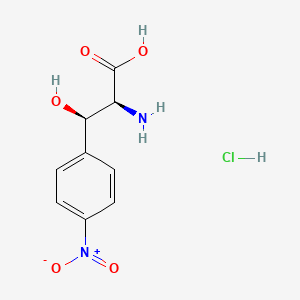
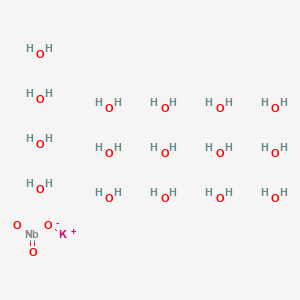
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

